5-Chloro-3-fluoro-2-hydroxybenzaldehyde
Overview
Description
5-Chloro-3-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2. It is a derivative of benzaldehyde, featuring chlorine, fluorine, and hydroxyl functional groups.
Mechanism of Action
Mode of Action
It is known that halogenated benzaldehydes can participate in various chemical reactions, including nucleophilic substitution and oxidation .
Biochemical Pathways
It is known that benzaldehydes can participate in reactions at the benzylic position, which may affect various biochemical pathways .
Action Environment
It is known that environmental conditions such as temperature, ph, and the presence of other chemicals can affect the stability and reactivity of benzaldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-3-fluoro-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination and fluorination of 2-hydroxybenzaldehyde. The reaction typically requires the use of chlorinating and fluorinating agents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and yield, often employing catalysts and specific reaction conditions to achieve high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-3-fluoro-2-hydroxybenzoic acid.
Reduction: 5-Chloro-3-fluoro-2-hydroxybenzyl alcohol.
Substitution: Depending on the substituent, products can vary widely.
Scientific Research Applications
5-Chloro-3-fluoro-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxybenzaldehyde: Similar structure but lacks the chlorine atom.
5-Chloro-2-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.
5-Bromo-2-hydroxybenzaldehyde: Similar structure with bromine instead of chlorine and fluorine
Uniqueness
5-Chloro-3-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMDXYDKAJYWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856582 | |
Record name | 5-Chloro-3-fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-96-7 | |
Record name | 5-Chloro-3-fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-fluoro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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